

Spectroscopic Analysis of 4-Ethylcyclohexene: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethylcyclohexene

Cat. No.: B1329803

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Ethylcyclohexene**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a thorough interpretation of spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Ethylcyclohexene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
5.6-5.8	m	2H	Olefinic protons (-CH=CH-)
2.0-2.2	m	2H	Allylic protons
1.8-2.0	m	1H	Methine proton (-CH-)
1.1-1.6	m	6H	Cyclohexyl and ethyl methylene protons
0.9	t	3H	Ethyl methyl protons (-CH ₃)

¹³C NMR (Carbon-13) NMR Data

While a complete experimental dataset is not publicly available, the presence of ¹³C NMR data is noted in chemical databases such as PubChem.[\[1\]](#) Predicted chemical shifts are provided below based on structure-property relationships.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
125-135	CH	Olefinic carbons (-CH=CH-)
30-40	CH	Methine carbon (-CH-)
25-35	CH ₂	Cyclohexyl and ethyl methylene carbons
10-15	CH ₃	Ethyl methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

The following are characteristic infrared absorption bands for **4-Ethylcyclohexene**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3020-3100	Medium	=C-H	Stretch
2850-2960	Strong	C-H	Stretch
1640-1660	Medium	C=C	Stretch
1450	Medium	C-H	Bend
650-1000	Strong	=C-H	Out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of **4-Ethylcyclohexene** is available from the NIST WebBook.[\[2\]](#)[\[3\]](#) The key fragments from electron ionization are presented below.

m/z	Relative Intensity	Assignment
110	Moderate	[M] ⁺ (Molecular Ion)
81	High	[M - C ₂ H ₅] ⁺
67	Base Peak	[C ₅ H ₇] ⁺
54	Moderate	[C ₄ H ₆] ⁺
41	High	[C ₃ H ₅] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of liquid samples like **4-Ethylcyclohexene**.

Sample Preparation:

- Sample Quantity: For ^1H NMR, dissolve 5-25 mg of **4-Ethylcyclohexene** in approximately 0.6-0.7 mL of a deuterated solvent. For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.[4][5]
- Solvent Selection: Chloroform-d (CDCl_3) is a common solvent for non-polar compounds like **4-Ethylcyclohexene**.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). If the deuterated solvent contains residual non-deuterated solvent, this signal can also be used for calibration (e.g., CHCl_3 at 7.26 ppm).[6]
- Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[7]

Instrument Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Number of Scans: 8-16 scans are typically sufficient.
 - Relaxation Delay: A delay of 1-2 seconds between pulses is common.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: A 2-second relaxation delay is a common starting point.[6]

Data Processing:

- Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
- Integration: For ^1H NMR, the area under each peak is integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like **4-Ethylcyclohexene**.

Sample Preparation:

- Place a small drop of neat **4-Ethylcyclohexene** directly onto the ATR crystal (e.g., diamond or zinc selenide).^[8]

Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis to subtract any atmospheric or instrumental interferences.
- Spectral Range: A typical range for mid-IR spectroscopy is $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: Co-adding 16-32 scans improves the signal-to-noise ratio.

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Peak positions are identified and correlated with known functional group absorption frequencies.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like **4-Ethylcyclohexene**.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Sample Preparation:

- Prepare a dilute solution of **4-Ethylcyclohexene** in a volatile organic solvent (e.g., dichloromethane or hexane).

Instrument Parameters:

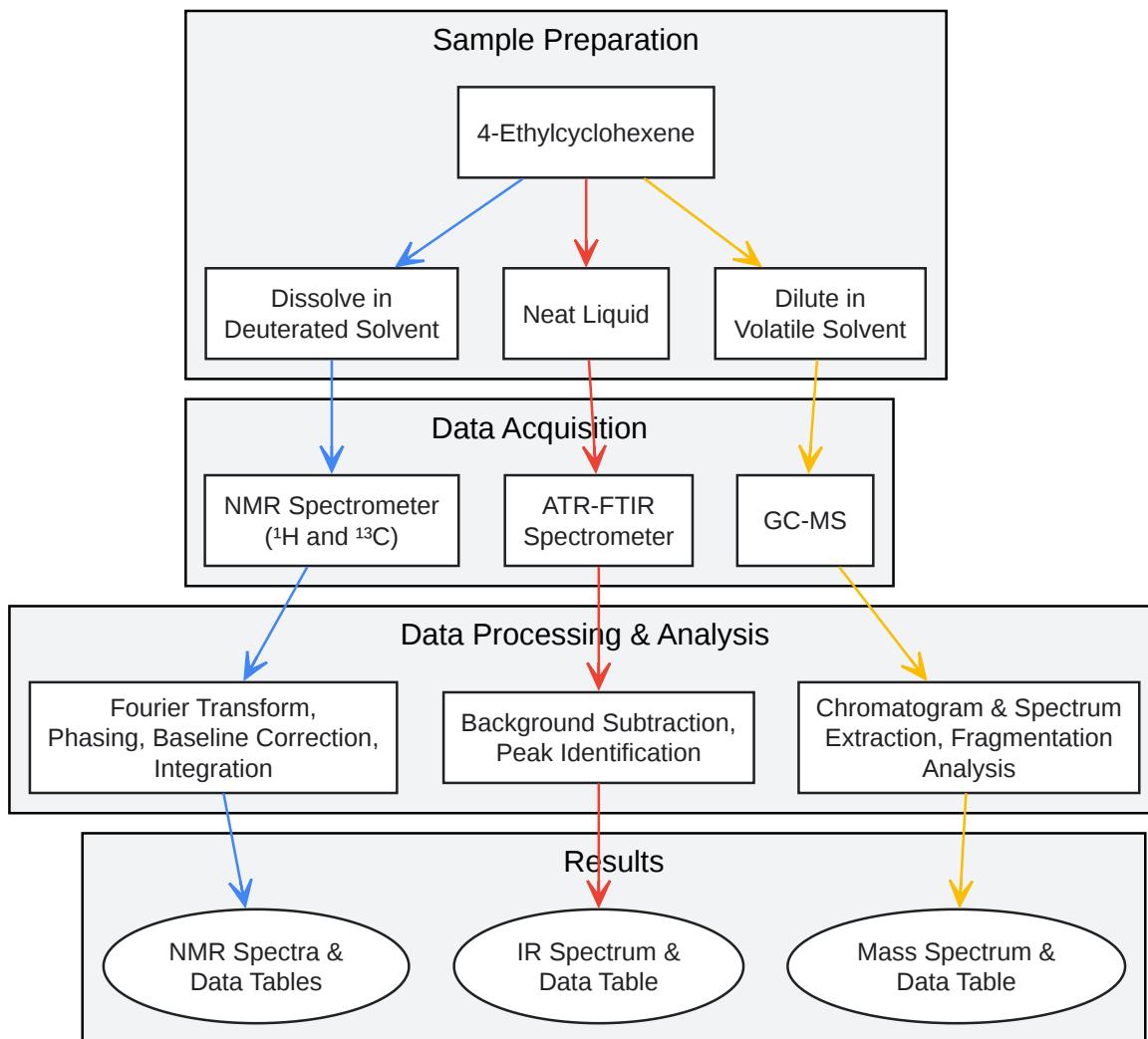
- Gas Chromatograph (GC):
 - Injection: A small volume (e.g., 1 μ L) of the sample solution is injected into the GC inlet.
 - Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating non-polar analytes.
 - Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
- Mass Spectrometer (MS):
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
 - Scan Range: A scan range of m/z 35-300 is typically sufficient to detect the molecular ion and key fragments of **4-Ethylcyclohexene**.

Data Processing:

- The total ion chromatogram (TIC) shows the separation of compounds over time.
- The mass spectrum for the peak corresponding to **4-Ethylcyclohexene** is extracted.
- The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions, which can be compared to library spectra for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Ethylcyclohexene**.



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Caption: Workflow for Spectroscopic Analysis of **4-Ethylcyclohexene**.

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